![molecular formula C6H7N3O4 B1301214 methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 309740-49-6](/img/structure/B1301214.png)
methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound , with a nitro group and a carboxylate ester, suggests potential reactivity and a range of possible transformations .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of various precursors such as hydrazines, β-ketoesters, and aldehydes or ketones. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another synthesis route involves the condensation of acetyl derivatives with diethyl oxalate and subsequent treatment with hydrazine . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various functional groups, including nitro groups, which can be further transformed through reactions such as diazotization or nitration .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were investigated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the molecular geometry and vibrational frequencies of another pyrazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including diazotization, which can lead to the formation of desamino, chloro, bromo, iodo, and methylthio esters . The introduction of a nitro group at position 5 in the pyrazole ring can be achieved through the reaction with nitrous acid, yielding nitro-substituted pyrazolecarboxylic acids . Furthermore, the nitration of pyrazole derivatives can produce compounds with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and carboxylate esters can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in the stability and crystallization of these compounds . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be studied using theoretical methods like DFT to understand the electronic transitions within the molecule .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate demonstrates significant structural characteristics, forming hydrogen-bonded chains and rings. This chemical compound exhibits a polarized structure, particularly in its nitroaniline portion, leading to the formation of complex molecular assemblies through hydrogen bonding. Such structural properties are crucial in crystallography and molecular design research (Portilla et al., 2007).
Synthesis and Transformation Processes
- The compound is a key intermediate in the synthesis and transformation of various chemical entities. For instance, it undergoes reduction followed by ring formation, leading to different molecular structures useful in chemical synthesis and material science (Galenko et al., 2018). Additionally, its derivatives are utilized in creating novel compounds through processes like cyclocondensation, yielding biologically significant pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Nucleophilic Substitution Reactions
- This compound is involved in nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, leading to the formation of various substituted nitropyrazolecarboxylic acids, which are of interest in medicinal chemistry and material science (Manaev et al., 1986).
Safety and Hazards
Future Directions
The future directions for “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” and similar compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, and more . The development of novel strategies for the synthesis of pyrazole derivatives is also an area of ongoing research .
properties
IUPAC Name |
methyl 2-methyl-4-nitropyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHCLPGJQUYRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.